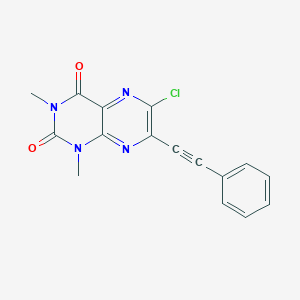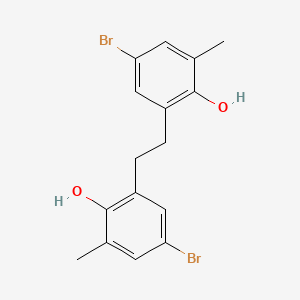![molecular formula C16H14O3S B12611804 (1R,5R)-1-(1-Naphthylsulfonyl)bicyclo[3.1.0]hexane-2-one CAS No. 909565-02-2](/img/structure/B12611804.png)
(1R,5R)-1-(1-Naphthylsulfonyl)bicyclo[3.1.0]hexane-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,5R)-1-(1-Naphthylsulfonyl)bicyclo[3.1.0]hexane-2-one is a complex organic compound known for its unique bicyclic structure. This compound features a naphthylsulfonyl group attached to a bicyclo[3.1.0]hexane ring system, making it a subject of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R)-1-(1-Naphthylsulfonyl)bicyclo[3.1.0]hexane-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the bicyclic core. The naphthylsulfonyl group is then introduced through a sulfonylation reaction, often using reagents like naphthalenesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This could include the use of continuous flow reactors for the cyclization step and large-scale sulfonylation processes to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(1R,5R)-1-(1-Naphthylsulfonyl)bicyclo[3.1.0]hexane-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The naphthylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.
Scientific Research Applications
(1R,5R)-1-(1-Naphthylsulfonyl)bicyclo[3.1.0]hexane-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of (1R,5R)-1-(1-Naphthylsulfonyl)bicyclo[3.1.0]hexane-2-one involves its interaction with specific molecular targets. The naphthylsulfonyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the bicyclic core provides structural rigidity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1R,5R)-1-(1-Naphthylsulfonyl)bicyclo[3.1.0]hexane-2-one: shares similarities with other bicyclic compounds and sulfonyl derivatives, such as bicyclo[3.1.0]hexane-2-one and naphthylsulfonyl chloride.
Pyrazole derivatives: These compounds also feature nitrogen-containing heterocycles and are used in various applications.
Imidazole derivatives: Known for their versatility in chemical synthesis and biological activities.
Uniqueness
What sets this compound apart is its unique combination of a rigid bicyclic structure and a naphthylsulfonyl group. This combination provides distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
909565-02-2 |
|---|---|
Molecular Formula |
C16H14O3S |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
(1R,5R)-1-naphthalen-1-ylsulfonylbicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C16H14O3S/c17-15-9-8-12-10-16(12,15)20(18,19)14-7-3-5-11-4-1-2-6-13(11)14/h1-7,12H,8-10H2/t12-,16-/m1/s1 |
InChI Key |
IEVWZRMTYHOZCQ-MLGOLLRUSA-N |
Isomeric SMILES |
C1CC(=O)[C@@]2([C@H]1C2)S(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
C1CC(=O)C2(C1C2)S(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


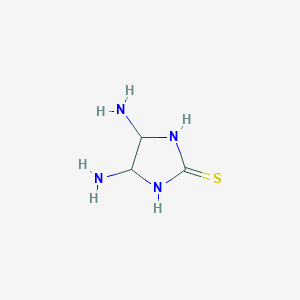
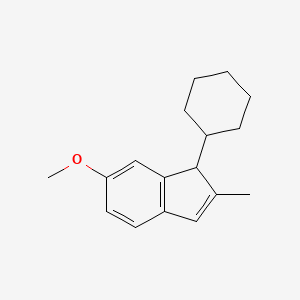
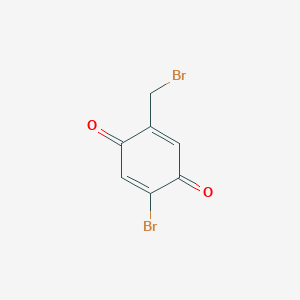
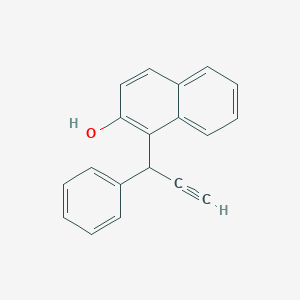
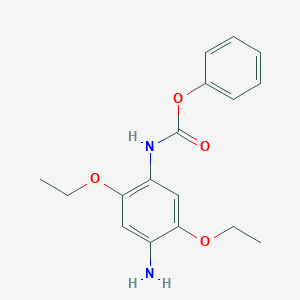
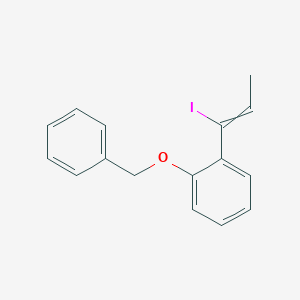
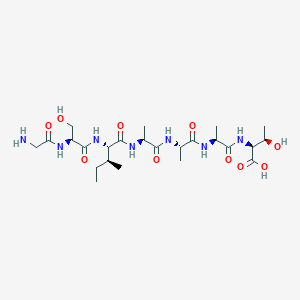
![Acetic acid, [[1-(phenylethynyl)pentyl]oxy]-, methyl ester](/img/structure/B12611785.png)
![[(2S,4S,5R)-2-Methyl-5-phenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B12611789.png)
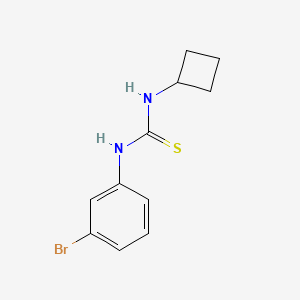
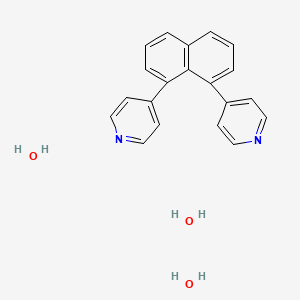
![{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(triphenyl)stannane](/img/structure/B12611797.png)
